molecular formula C12H16N2O6S B6355891 o-Aminophenol sulfate;  95% CAS No. 67845-79-8

o-Aminophenol sulfate; 95%

Cat. No. B6355891
CAS RN: 67845-79-8
M. Wt: 316.33 g/mol
InChI Key: SHUIDGXTJAQFJO-UHFFFAOYSA-N
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Description

O-Aminophenol sulfate is a chemical compound with the molecular formula C12H16N2O6S . It is also known by other names such as bis((2-hydroxyphenyl)ammonium) sulphate, Bis(2-hydroxyanilinium) sulfate, and 2-aminophenol hemisulfate . It is used in various industries including the photosensitive material industry, pharmaceutical, rubber industry, and chemical dye industries .


Molecular Structure Analysis

The molecular structure of o-Aminophenol sulfate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The average mass is 316.330 Da and the monoisotopic mass is 316.072906 Da .


Physical And Chemical Properties Analysis

O-Aminophenol sulfate has a molecular mass of 316.33 . Unfortunately, specific physical properties such as boiling point, vapor pressure, and flash point were not found in the search results.

Scientific Research Applications

Material Science and Electrochemistry

  • Conducting Materials and Electrochemical Devices : o-Aminophenol is recognized for its applications as a conducting material and in electrochemical devices. A study examined the influence of biofield energy treatment on its physical, thermal, and spectral properties, revealing alterations that could potentially enhance its utility in these areas (Trivedi, 2015).
  • Electrocatalytic Applications : Poly(o-aminophenol) films prepared in the presence of sodium dodecyl sulfate have been explored for the dispersion of nickel ions and the electrocatalytic oxidation of methanol and ethylene glycol. This demonstrates the potential of o-aminophenol derivatives in enhancing the catalytic efficiency of electrodes for various oxidation processes (Ojani, Raoof, & Fathi, 2009).

Biochemical and Pharmacological Research

  • Antioxidative Effects : The antioxidative effects of O-sulfated conjugates of acetaminophen and p-aminophenol have been studied, shedding light on how sulfation may influence the antioxidant activities of phenolic compounds. This research suggests that sulfation may not always decrease the antioxidant activities, depending on the presence of an additional "active site" (Morita et al., 2022).
  • Drug Metabolism and Detoxification : Investigation into the role of sulfotransferase enzymes in drug metabolism has been enhanced by the study of o-aminophenol derivatives. These studies provide insight into how drugs and other xenobiotics are processed in the body, highlighting the significance of o-aminophenol sulfate in pharmacological research (Tsoi, Morgenstern, & Swedmark, 2002).

Environmental and Analytical Applications

  • Sensor Development : o-Aminophenol sulfate has been implicated in the development of novel sensors for the detection of antibiotic drugs, showcasing its role in environmental monitoring and pharmaceutical analysis. These sensors leverage the electrocatalytic properties of o-aminophenol sulfate derivatives for the sensitive detection of substances in various matrices (Fathi, 2014).

Safety and Hazards

O-Aminophenol sulfate is considered hazardous. It is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is also suspected of causing genetic defects . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

A recent study investigated the oxidation process of aminophenols in acidic and alkaline media to better understand their stoichiometry and reaction pathways . This research may establish a framework for anticipating the oxidation reaction process of different aminophenols in wastewater treatment .

properties

IUPAC Name

2-aminophenol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIDGXTJAQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)O.C1=CC=C(C(=C1)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892460
Record name 2-Aminophenol sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67845-79-8
Record name o-Aminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminophenol sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-AMINOPHENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45L97927QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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